5,6-Dihydro-2H-pyran-2-ol
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Overview
Description
5,6-Dihydro-2H-pyran-2-ol is a heterocyclic organic compound with the molecular formula C5H8O2 It is a derivative of dihydropyran, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2H-pyran-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid and acetic acid can yield this compound . Another method involves the use of furfuryl alcohol and meta-chloroperoxybenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, extraction, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols .
Scientific Research Applications
5,6-Dihydro-2H-pyran-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2H-pyran-2-ol involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the hydroxyl group and the heterocyclic ring, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds with different biological or chemical properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative with similar chemical properties but different reactivity due to the position of the double bond.
2H-Pyran-2-one: A related compound with a lactone structure, exhibiting different reactivity and applications.
6-Substituted 5,6-Dihydro-α-Pyrones: These compounds have similar structures but different substituents, leading to varied biological activities.
Uniqueness
5,6-Dihydro-2H-pyran-2-ol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1,3,5-6H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLQDRIFPVHRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569193 |
Source
|
Record name | 5,6-Dihydro-2H-pyran-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56963-54-3 |
Source
|
Record name | 5,6-Dihydro-2H-pyran-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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